8-Methoxyquinoline-2-carboxylic acid
Overview
Description
8-Methoxyquinoline-2-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a methoxy group at the 8th position and a carboxylic acid group at the 2nd position of the quinoline ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It’s structurally similar compound, 8-hydroxyquinoline-2-carboxylic acid (8-hqa), has been found in high concentrations in the gut of certain lepidopteran species, where it acts as an iron chelator .
Mode of Action
Based on the behavior of 8-hqa, it can be inferred that it might interact with iron ions in the gut of insects, thereby controlling the gut microbiome .
Biochemical Pathways
The biosynthesis of 8-HQA, a compound similar to 8-Methoxyquinoline-2-carboxylic acid, proceeds via kynurenine and 3-hydroxykynurenine, as the production is effectively blocked by the KMO-inhibitor mNBA . It is derived from tryptophan metabolism . The amount of 8-HQA in the regurgitate was strongly dependent on the tryptophan content of the diet .
Result of Action
8-hqa, a similar compound, is thought to act as an iron chelator to control the gut microbiome in certain insect species .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the production of 8-HQA in insects was found to be strongly dependent on the tryptophan content of the diet . .
Biochemical Analysis
Biochemical Properties
8-Methoxyquinoline-2-carboxylic acid plays a significant role in biochemical reactions, particularly due to its ability to chelate metal ions. This chelation property allows it to interact with various enzymes, proteins, and other biomolecules. For instance, it can bind to metal ions such as iron, copper, and zinc, which are essential cofactors for many enzymatic reactions. By chelating these metal ions, this compound can inhibit or activate specific enzymes, thereby influencing biochemical pathways. Additionally, its interaction with proteins can alter their conformation and function, further impacting cellular processes .
Cellular Effects
The effects of this compound on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, by chelating metal ions, it can modulate the activity of metalloproteins and enzymes involved in signaling pathways. This modulation can lead to changes in gene expression, as certain transcription factors require metal ions for their activity. Furthermore, this compound can affect cellular metabolism by altering the availability of metal ions required for metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its chelation properties. By binding to metal ions, it can inhibit or activate enzymes that require these ions as cofactors. This binding can lead to conformational changes in the enzymes, affecting their catalytic activity. Additionally, this compound can interact with DNA and RNA, potentially influencing gene expression and protein synthesis. These interactions highlight the compound’s ability to modulate various biochemical and molecular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as the modulation of enzyme activity and gene expression. At high doses, it can become toxic, leading to adverse effects such as oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can influence metabolic flux by altering the availability of metal ions required for enzymatic reactions. Additionally, the compound can affect metabolite levels by modulating the activity of enzymes involved in metabolic pathways. These interactions highlight the compound’s role in regulating metabolic processes and maintaining cellular homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, allowing it to reach its target sites within the cell. Once inside the cell, it can bind to proteins and other biomolecules, influencing its localization and accumulation. These interactions are crucial for the compound’s biochemical effects and its ability to modulate cellular processes .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For instance, it can localize to the mitochondria, where it can influence mitochondrial function and metabolism. Additionally, the compound’s interactions with specific proteins can further modulate its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxyquinoline-2-carboxylic acid typically involves the condensation of 8-hydroxyquinoline-2-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the methoxy group at the 8th position .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, employing advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,8-dicarboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and conditions such as elevated temperatures and pressures.
Major Products Formed:
Oxidation: Quinoline-2,8-dicarboxylic acid.
Reduction: 8-Methoxyquinoline-2-methanol.
Substitution: Various substituted quinoline derivatives depending on the substituent used.
Scientific Research Applications
8-Methoxyquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
8-Hydroxyquinoline-2-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
Quinoline-2-carboxylic acid: Lacks the methoxy group at the 8th position.
8-Methoxyquinoline: Lacks the carboxylic acid group at the 2nd position.
Uniqueness: 8-Methoxyquinoline-2-carboxylic acid is unique due to the presence of both the methoxy and carboxylic acid groups, which confer distinct chemical properties and biological activities. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
8-methoxyquinoline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-9-4-2-3-7-5-6-8(11(13)14)12-10(7)9/h2-6H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZRTJLTLNPWKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60491354 | |
Record name | 8-Methoxyquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60491354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21141-35-5 | |
Record name | 8-Methoxyquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60491354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-methoxyquinoline-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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